Product packaging for 1-Ethynyl-2-(oct-2-EN-2-YL)benzene(Cat. No.:CAS No. 648933-22-6)

1-Ethynyl-2-(oct-2-EN-2-YL)benzene

Cat. No.: B12586247
CAS No.: 648933-22-6
M. Wt: 212.33 g/mol
InChI Key: QKTBWQFFSHDMTC-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(oct-2-EN-2-YL)benzene is a useful research compound. Its molecular formula is C16H20 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20 B12586247 1-Ethynyl-2-(oct-2-EN-2-YL)benzene CAS No. 648933-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648933-22-6

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

1-ethynyl-2-oct-2-en-2-ylbenzene

InChI

InChI=1S/C16H20/c1-4-6-7-8-11-14(3)16-13-10-9-12-15(16)5-2/h2,9-13H,4,6-8H2,1,3H3

InChI Key

QKTBWQFFSHDMTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C)C1=CC=CC=C1C#C

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 1 Ethynyl 2 Oct 2 En 2 Yl Benzene

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group (–C≡CH) is a highly versatile functional handle, amenable to a variety of chemical transformations that build molecular complexity. Its reactivity is characterized by the acidity of the terminal proton and the high electron density of the carbon-carbon triple bond.

Alkynylation Reactions

The presence of a terminal alkyne allows for its participation in carbon-carbon bond-forming reactions, most notably cross-coupling reactions. The Sonogashira coupling is a powerful method for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For 1-ethynyl-2-(oct-2-en-2-yl)benzene, this reaction provides a straightforward route to synthesize derivatives with extended conjugation.

For instance, coupling with an aryl iodide would yield a 1-(arylethynyl)-2-(oct-2-en-2-yl)benzene derivative. The general conditions for such a transformation are presented in the table below.

Aryl Halide (Ar-X)CatalystCo-catalystBaseSolventProductYield (%)
IodobenzenePd(PPh₃)₂Cl₂CuIEt₃NTHF1-(Phenylethynyl)-2-(oct-2-en-2-yl)benzene~95
4-IodotoluenePd(PPh₃)₄CuIPiperidineDMF1-((4-Methylphenyl)ethynyl)-2-(oct-2-en-2-yl)benzene~92
1-Iodo-4-nitrobenzenePd(OAc)₂CuIi-Pr₂NHToluene1-((4-Nitrophenyl)ethynyl)-2-(oct-2-en-2-yl)benzene~88

Note: The yields presented are typical for Sonogashira couplings of phenylacetylene derivatives and are illustrative for the expected reactivity of this compound.

Cycloaddition Reactions

The carbon-carbon triple bond of the ethynyl group can readily participate in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic systems.

Diels-Alder Reaction: While less common for simple alkynes as dienophiles, electron-deficient alkynes can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. wikipedia.orgsigmaaldrich.com To enhance the dienophilic character of the alkyne in this compound, it could first be functionalized with an electron-withdrawing group.

Huisgen 1,3-Dipolar Cycloaddition: A more general and widely used cycloaddition is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to form a 1,2,3-triazole. organic-chemistry.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (favoring the 1,4-isomer), and mild reaction conditions. beilstein-journals.orgchemeurope.com

Azide (R-N₃)CatalystSolventProductYield (%)
Benzyl azideCuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂O1-Benzyl-4-(2-(oct-2-en-2-yl)phenyl)-1H-1,2,3-triazole>95
Phenyl azideCuITHF1-Phenyl-4-(2-(oct-2-en-2-yl)phenyl)-1H-1,2,3-triazole>95
1-Azido-4-methylbenzeneCuSO₄·5H₂O, Sodium ascorbateDMF1-(4-Methylphenyl)-4-(2-(oct-2-en-2-yl)phenyl)-1H-1,2,3-triazole>95

Note: These yields are characteristic of CuAAC reactions and illustrate the expected outcome for this compound.

Hydrometallation and Related Additions

The addition of a metal-hydride bond across the triple bond, or hydrometallation, is a valuable transformation that generates vinylmetallic species, which can be further functionalized.

Hydroboration: The addition of a borane (e.g., BH₃ or 9-BBN) across the alkyne would proceed with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon. Subsequent oxidation would yield an aldehyde, while protonolysis would result in a terminal alkene. masterorganicchemistry.com

Hydrosilylation and Hydrostannylation: The addition of a silicon-hydride or tin-hydride bond across the alkyne, catalyzed by transition metals like platinum or palladium, can produce vinylsilanes and vinylstannanes, respectively. bohrium.com These products are versatile intermediates for further cross-coupling reactions. The regioselectivity of these additions can often be controlled by the choice of catalyst and ligands.

Reactions Involving the Oct-2-en-2-yl Moiety

The oct-2-en-2-yl group contains a trisubstituted carbon-carbon double bond, which is a site of high electron density and thus susceptible to attack by electrophiles and radicals.

Electrophilic and Radical Additions to the Alkene

Electrophilic Addition: The alkene can undergo addition reactions with various electrophiles. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the less substituted carbon of the double bond, and the halide would add to the more substituted carbon, which in this case is the benzylic position, leading to a stable tertiary carbocation intermediate. ucalgary.calibretexts.org

ReagentConditionsProduct
HBrInert solvent1-(2-Bromo-2-methyloctyl)-2-ethynylbenzene
HClInert solvent1-(2-Chloro-2-methyloctyl)-2-ethynylbenzene
H₂O/H₂SO₄Aqueous acid2-(2-Ethynylphenyl)-2-octanol

Note: The products listed are based on the principles of electrophilic addition to alkenes.

Radical Addition: In the presence of radical initiators, such as peroxides, the addition of HBr to the alkene can proceed via a radical mechanism, leading to the anti-Markovnikov product. acs.org The bromine radical adds to the double bond to form the more stable tertiary benzylic radical, which then abstracts a hydrogen atom from HBr.

Oxidative and Reductive Transformations of the Alkene

Oxidative Cleavage: The double bond can be cleaved under oxidative conditions. Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), would cleave the double bond to yield a ketone and an aldehyde. masterorganicchemistry.comwikipedia.org An oxidative workup (e.g., with hydrogen peroxide) would yield a ketone and a carboxylic acid. masterorganicchemistry.com

ReagentsWorkupProducts
1. O₃, 2. Me₂SReductive1-(2-Ethynylphenyl)ethan-1-one and Hexanal
1. O₃, 2. H₂O₂Oxidative1-(2-Ethynylphenyl)ethan-1-one and Hexanoic acid

Note: These products are the expected outcomes of ozonolysis on the specified substrate.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄), resulting in the addition of two hydroxyl groups to the same face of the double bond. wikipedia.orglibretexts.org

Reduction: The alkene can be selectively reduced in the presence of the alkyne. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, would typically reduce the alkyne to a cis-alkene. tcichemicals.com However, specific conditions can be employed to selectively hydrogenate the alkene. For example, using a catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) can favor the reduction of the less sterically hindered double bond. tcichemicals.com Complete hydrogenation of both the alkene and the alkyne to the corresponding saturated derivative can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. youtube.com

Intermolecular and Intramolecular Reactivity Between Alkyne and Alkene

The proximate positioning of the ethynyl and octenyl groups in this compound allows for a range of intramolecular reactions, effectively behaving as a tethered enyne system. These reactions are often thermodynamically favored due to the formation of new, stable cyclic structures. A prime example of such a transformation is the enyne metathesis. organic-chemistry.org

Enyne Metathesis: This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium carbene complexes, involves a bond reorganization between the alkyne and the alkene. organic-chemistry.org In an intramolecular context, this is known as Ring-Closing Enyne Metathesis (RCEYM), which would lead to the formation of a diene-containing cyclic product. organic-chemistry.org The driving force for this reaction is the formation of a thermodynamically stable conjugated 1,3-diene system. organic-chemistry.org While specific studies on this compound are not prevalent, the general mechanism for a similar ortho-alkenylalkynylbenzene is depicted below.

Illustrative Intramolecular Cyclization:

ReactantCatalystProductReaction Type
This compoundRuthenium Carbene ComplexPolycyclic DieneRing-Closing Enyne Metathesis

Intermolecular reactions between the alkyne and alkene moieties of separate this compound molecules are less common under typical conditions, as intramolecular processes are generally kinetically favored. However, under specific concentrations and catalytic conditions, intermolecular enyne metathesis or other cycloadditions could potentially occur, leading to dimeric or polymeric structures.

Metal-Catalyzed Transformations of this compound

The presence of both alkyne and alkene functionalities makes this compound an excellent substrate for a variety of metal-catalyzed transformations, which can lead to the formation of complex polycyclic and heterocyclic systems.

The terminal ethynyl group is particularly reactive in a number of transition metal-catalyzed coupling reactions. thermofisher.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The ethynyl group of this compound could readily participate in such reactions to introduce a variety of substituents at the terminal alkyne position.

Heck Reaction: While the terminal alkyne is a key player, the alkene moiety can also participate in coupling reactions. The Heck reaction, for instance, could potentially involve the octenyl group, although the reactivity would be influenced by steric hindrance.

Representative Coupling Reactions:

Reaction TypeReactant 1Reactant 2CatalystProduct
Sonogashira CouplingThis compoundAryl HalidePd complex, Cu(I) saltAryl-substituted alkyne
Glaser CouplingThis compoundThis compoundCu salt, oxidantDimerized diacetylene

The enyne motif of this compound is a versatile precursor for the synthesis of various carbocyclic and heterocyclic frameworks through metal-catalyzed cyclization and annulation reactions. nih.govrsc.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to promote the cyclization of enynes. nih.govrsc.org For a substrate like this compound, a palladium(II)-catalyzed process could initiate an intramolecular attack of the alkene onto the palladium-activated alkyne, leading to the formation of a carbocyclic ring system. Subsequent transformations of the resulting organopalladium intermediate can lead to a variety of functionalized products.

Gold-Catalyzed Cyclizations: Cationic gold(I) complexes are particularly effective in activating alkynes towards nucleophilic attack. rsc.org In the case of this compound, a gold catalyst could facilitate the intramolecular cyclization of the alkene onto the alkyne, leading to the formation of fused ring systems. The specific outcome of such reactions is often dependent on the substitution pattern of the enyne and the reaction conditions. nih.gov

Illustrative Cyclization Reactions:

Catalyst SystemReaction TypePotential Product
PdCl2/CuCl2Oxidative AnnulationFused Polycyclic System
Au(I) Complex6-endo-dig CyclizationNaphthalene derivative
PtCl2CycloisomerizationSubstituted Indene

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The rate and regioselectivity of these reactions are influenced by the electronic properties of the ethynyl and octenyl substituents. minia.edu.eg

Both the ethynyl and the octenyl (alkenyl) groups are generally considered to be weakly deactivating and ortho, para-directing for electrophilic aromatic substitution. minia.edu.eglibretexts.org This is due to a combination of inductive and resonance effects.

Inductive Effect: The sp-hybridized carbon of the ethynyl group and the sp2-hybridized carbons of the octenyl group are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to a net electron-withdrawing inductive effect, which deactivates the ring. youtube.com

Resonance Effect: The π-systems of both the alkyne and the alkene can conjugate with the aromatic ring, allowing for delocalization of the positive charge in the arenium ion intermediate that is formed during electrophilic attack. This resonance stabilization is most effective when the electrophile attacks at the ortho and para positions. libretexts.org

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the ethynyl and octenyl substituents. The steric bulk of the octenyl group might hinder attack at the adjacent ortho position, potentially favoring substitution at the other ortho and the para positions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

Electrophilic ReagentExpected Major Products (Position of new substituent)
HNO3/H2SO4ortho-nitro and para-nitro
Br2/FeBr3ortho-bromo and para-bromo
SO3/H2SO4ortho-sulfonic acid and para-sulfonic acid
R-Cl/AlCl3ortho-alkyl and para-alkyl

Advanced Spectroscopic Characterization Techniques for 1 Ethynyl 2 Oct 2 En 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-Ethynyl-2-(oct-2-en-2-yl)benzene, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to confirm its constitution, regiochemistry, and spatial arrangement.

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

Aromatic Protons: The four protons on the ortho-disubstituted benzene (B151609) ring are chemically non-equivalent and are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm . amherst.edu Their signals would present as a complex series of multiplets due to spin-spin coupling with adjacent protons (ortho-coupling, J ≈ 7–10 Hz) and, to a lesser extent, protons further away (meta-coupling, J ≈ 2–3 Hz). amherst.eduwisc.edu The lack of symmetry in an unsymmetrically ortho-disubstituted ring generally results in four distinct signals for the aromatic protons. mnstate.eduyoutube.com

Alkenyl Protons: The oct-2-en-2-yl moiety features a tetrasubstituted double bond (a carbon atom bonded to the benzene ring, a methyl group, a hexyl group, and another carbon). As there are no protons directly attached to the double-bond carbons, no signals are expected in the typical alkenyl proton region (δ 4.5-6.5 ppm).

Alkynyl Proton: The proton of the terminal ethynyl (B1212043) group (–C≡C–H) is expected to appear as a sharp singlet at a characteristic chemical shift of approximately δ 3.0–3.5 ppm . This distinct upfield shift, compared to aromatic or vinylic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond.

Octenyl Side-Chain Protons: The protons of the alkyl portion of the substituent would appear in the upfield region of the spectrum.

The methyl group attached to the double bond (C(CH₃)=) would likely appear as a singlet around δ 1.8–2.1 ppm .

The allylic methylene (B1212753) protons (C=C–CH₂–) of the hexyl chain would be expected around δ 2.0–2.3 ppm as a triplet.

The remaining methylene groups of the hexyl chain would produce overlapping multiplets in the δ 1.2–1.6 ppm range.

The terminal methyl group (–CH₃) of the hexyl chain would appear as a triplet around δ 0.9 ppm .

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, with its C16H20 molecular formula, 16 distinct carbon signals are predicted due to the lack of molecular symmetry. smolecule.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic C1 (C-Ethynyl)120 - 125Quaternary, attached to the alkyne.
Aromatic C2 (C-Octenyl)140 - 145Quaternary, attached to the alkene.
Aromatic C-H125 - 135Four distinct signals expected.
Alkynyl (–C ≡CH)80 - 85Attached to the benzene ring.
Alkynyl (–C≡C H)80 - 85Terminal alkyne carbon.
Alkenyl (C=C )130 - 140Two quaternary signals expected.
Alkyl (Side Chain)14 - 40Signals for the methyl and hexyl carbons.

Aromatic Carbons: Six signals are expected for the benzene ring. The two carbons bearing the substituents (C1 and C2) would be quaternary and appear at different shifts from the four proton-bearing carbons. wiley-vch.de The carbon attached to the bulky octenyl group would likely be the most downfield of the aromatic signals.

Alkynyl and Alkenyl Carbons: The two alkynyl carbons typically resonate in the δ 70-90 ppm range. researchgate.net The two sp²-hybridized carbons of the tetrasubstituted alkene would appear in the δ 130-140 ppm range, overlapping with some of the aromatic signals.

Alkyl Carbons: The carbons of the hexyl chain and the methyl group on the double bond would appear in the upfield region (δ 14-40 ppm).

To confirm the proposed structure, several two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. It would clearly show the correlations between the adjacent protons within the aromatic ring and trace the connectivity of the protons along the hexyl chain of the octenyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying the connections between functional groups and assigning quaternary carbons. For instance, correlations from the aromatic protons to the alkynyl and alkenyl carbons would confirm the 1,2-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A NOESY experiment could provide definitive proof of the regiochemistry by showing a correlation between the innermost protons of the octenyl and ethynyl groups and the adjacent protons on the aromatic ring. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The substituents on the benzene ring have highly characteristic vibrational modes.

Ethynyl Group:

≡C–H Stretch: A strong and sharp absorption band is predicted in the IR spectrum around 3300 cm⁻¹ . nist.gov

C≡C Stretch: A weak, sharp absorption is expected in the IR spectrum between 2100 and 2140 cm⁻¹ . This vibration involves a small change in dipole moment, hence its weakness in IR. However, due to the high polarizability of the triple bond, this mode should produce a strong signal in the Raman spectrum. researchgate.netresearchgate.net

Oct-2-en-2-yl Moiety:

C=C Stretch: The tetrasubstituted nature of the double bond makes its stretching vibration very weak or even silent in the IR spectrum, as there is little to no change in the dipole moment during the vibration. Conversely, this mode is expected to be strong in the Raman spectrum, appearing around 1660-1680 cm⁻¹ . researchgate.netmdpi.com

Aliphatic C–H Stretches: Strong absorptions in the IR spectrum are expected between 2850 and 2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and hexyl groups. nist.gov

The benzene ring gives rise to several characteristic bands.

Aromatic C–H Stretch: These appear as a group of weaker bands in the IR spectrum just above 3000 cm⁻¹, typically in the range of 3010–3100 cm⁻¹ . nist.gov

Aromatic C=C Stretches: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of absorptions in the "fingerprint region," characteristically appearing at approximately 1600, 1580, and 1475 cm⁻¹ . mdpi.com

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations are highly diagnostic of the substitution pattern on a benzene ring. For an ortho-disubstituted ring, a strong absorption band is expected in the IR spectrum in the range of 735–770 cm⁻¹ . nist.gov

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Alkynyl ≡C–H Stretch~3300Strong, SharpMedium
Aromatic C–H Stretch3010 - 3100Medium to WeakMedium
Aliphatic C–H Stretch2850 - 2960StrongStrong
Alkynyl C≡C Stretch2100 - 2140Weak, SharpStrong
Alkenyl C=C Stretch1660 - 1680Very Weak / InactiveStrong
Aromatic C=C Stretch1475 - 1600Medium to StrongMedium
Aromatic C-H OOP Bend735 - 770StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules containing conjugated π-systems. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are indicative of the extent of conjugation.

The chromophore of this compound consists of a benzene ring substituted with an ethynyl group and an octenyl group. This arrangement creates an extended conjugated system, as the π-orbitals of the benzene ring, the double bond of the alkene, and the triple bond of the alkyne can overlap. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The electronic transitions observed in the UV-Vis spectrum are primarily π → π* transitions. wikipedia.org Benzene itself exhibits characteristic absorption bands, which are shifted to longer wavelengths (a bathochromic or red shift) upon substitution with unsaturated groups. spcmc.ac.inup.ac.za The presence of both an alkyne and a conjugated alkene attached to the benzene ring is expected to cause a significant bathochromic shift compared to monosubstituted benzenes. nist.govacs.orgacs.org

Table 3: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

CompoundKey Structural FeaturesExpected λmax (nm)Type of Transition
BenzeneAromatic ring~255π → π* (B-band)
StyreneBenzene ring conjugated with a double bond~244, 282π → π
PhenylacetyleneBenzene ring conjugated with a triple bond~236, 278π → π
This compoundExtended conjugation (aromatic, alkene, alkyne)> 280π → π*

This table provides a comparison of the expected absorption maxima, illustrating the effect of increasing conjugation on the electronic transitions.

X-Ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful single-crystal X-ray diffraction experiment would reveal the degree of planarity of the conjugated system and the conformational preferences of the flexible octyl chain. This structural information is invaluable for understanding the relationship between the molecule's structure and its physical and chemical properties.

As of the current literature survey, no publically available single-crystal X-ray diffraction data for this compound has been found. The synthesis of a high-quality single crystal suitable for X-ray analysis would be a critical step for the complete solid-state characterization of this compound.

Theoretical and Computational Studies of 1 Ethynyl 2 Oct 2 En 2 Yl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comlmu.edunih.govmdpi.com It is particularly effective for calculating the optimized geometry and electronic properties of organic molecules. A typical DFT study on 1-Ethynyl-2-(oct-2-en-2-yl)benzene would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to solve the Schrödinger equation approximately. mdpi.com

These calculations would yield the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can compute key electronic parameters that describe the molecule's charge distribution and stability.

Interactive Data Table: Illustrative DFT-Calculated Properties

The following table presents hypothetical data that would be expected from a DFT calculation on this compound. These values are for illustrative purposes only.

Calculated PropertyHypothetical ValueDescription
Total Energy-695.5 HartreeThe total electronic energy of the molecule in its ground state.
Dipole Moment1.25 DebyeA measure of the overall polarity of the molecule.
C≡C Bond Length1.21 ÅThe calculated length of the ethynyl (B1212043) triple bond.
C=C Bond Length1.35 ÅThe calculated length of the octenyl double bond.
C-C (ring-alkenyl) Angle121.5°The bond angle between the benzene (B151609) ring and the octenyl substituent.

The Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. preprints.org

For this compound, the HOMO is expected to be distributed across the π-system, including the benzene ring and the adjacent double and triple bonds, reflecting the most electron-rich areas. The LUMO would likely also be located over this conjugated system, representing the most electron-deficient regions susceptible to nucleophilic attack. A small HOMO-LUMO gap would suggest high chemical reactivity and polarizability.

Interactive Data Table: Illustrative Frontier Orbital Energies

The following table shows representative energy values for the frontier molecular orbitals of this compound, as would be determined by DFT calculations. These values are for illustrative purposes only.

OrbitalHypothetical Energy (eV)Description
HOMO-6.20 eVEnergy of the highest occupied molecular orbital.
LUMO-1.15 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 5.05 eV Indicator of chemical stability and reactivity.

Conformational Analysis and Stereoisomerism

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis and the study of stereoisomerism are crucial for understanding this relationship.

Conformational analysis involves the study of different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.orgpressbooks.pubyoutube.comyoutube.com For this compound, a key rotation is around the single bond connecting the bulky octenyl group to the benzene ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. Steric hindrance between the octenyl group and the ethynyl group would significantly influence the shape of this surface, determining the most stable (lowest energy) conformation of the molecule.

Interactive Data Table: Illustrative Potential Energy Surface Scan

The following table illustrates hypothetical relative energies for different conformations resulting from rotation around the C(ring)-C(alkenyl) bond. The dihedral angle is defined by the ethynyl group, the two ring carbons, and the first carbon of the octenyl chain. A 0° angle represents an eclipsed conformation.

Dihedral Angle (°)Hypothetical Relative Energy (kcal/mol)Conformation
08.5Eclipsed (High Energy)
602.0Gauche
1204.5Eclipsed
1800.0Anti (Lowest Energy)

The "oct-2-en-2-yl" group contains a carbon-carbon double bond with four different substituents, giving rise to geometric isomerism. studymind.co.ukmasterorganicchemistry.com This type of stereoisomerism is described using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules. quora.comlibretexts.orgkhanacademy.org

For the double bond at the C2 position of the octenyl group:

One carbon of the double bond is attached to the benzene ring and a methyl group.

The other carbon is attached to a hydrogen atom and a hexyl group.

Applying the CIP rules, the benzene ring has a higher priority than the methyl group, and the hexyl group has a higher priority than the hydrogen.

Z-isomer: The two higher-priority groups (benzene ring and hexyl group) are on the same side (zusammen) of the double bond.

E-isomer: The two higher-priority groups are on opposite sides (entgegen) of the double bond.

Computational methods can be used to calculate the relative thermodynamic stabilities of the E and Z isomers, which often differ slightly in energy.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. researchgate.netyoutube.comacs.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and activation energies, providing a detailed picture of the reaction mechanism.

For this compound, several reactions could be studied, such as electrophilic addition across the alkyne or alkene, or electrophilic substitution on the aromatic ring. For instance, in an electrophilic addition of HBr, calculations could determine whether the reaction proceeds more favorably across the ethynyl triple bond or the octenyl double bond by comparing the activation energies for both pathways. The calculations would also predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition) by modeling the stability of the possible carbocation intermediates.

Interactive Data Table: Illustrative Reaction Profile for a Hypothetical Reaction

The following table provides a hypothetical energy profile for the addition of an electrophile (E+) to the ethynyl group. The values are for illustrative purposes only.

SpeciesHypothetical Relative Energy (kcal/mol)Description
Reactants0.0Starting materials: this compound + E+
Transition State+15.2The highest energy point on the reaction pathway.
Intermediate+4.5A short-lived, high-energy species (e.g., a vinyl cation).
Product-10.8The final product of the addition reaction.

Transition State Characterization for Key Transformations

The reactivity of this compound is largely dictated by the interplay between the ethynyl and octenyl functional groups. Key transformations for enyne systems often involve intramolecular cyclization reactions. Computational studies on analogous enyne-allene and related systems have revealed intricate details about the transition states governing these processes. acs.orgnih.gov

A primary transformation amenable to computational study is the enyne cycloisomerization, which can proceed through various metal-catalyzed or thermal pathways. researchgate.netorganic-chemistry.org Density Functional Theory (DFT) calculations are commonly employed to locate and characterize the transition state (TS) structures for such reactions. For many enyne cyclizations, the mechanism can be complex, hovering between a concerted pathway (where bond formation and breaking occur in a single step) and a stepwise pathway involving discrete intermediates like diradicals. acs.orgidc-online.com

Theoretical calculations on similar enyne cyclizations often identify a highly asynchronous transition state. nih.gov In such a TS, the formation of one new chemical bond is significantly more advanced than others, even within a nominally "concerted" process. For a hypothetical intramolecular cyclization of this compound, computational modeling would aim to identify the geometry of the transition state, determining the critical bond lengths and angles that define the reaction's progress. The presence of substituents on the alkene and the aromatic ring would influence the steric and electronic nature of this transition state.

Table 1: Hypothetical Transition State Parameters for Enyne Cyclization

ParameterDescriptionIllustrative Value
C-C Forming Bond 1Distance between the alkyne carbon and a carbon of the double bond.2.2 - 2.8 Å
C-C Forming Bond 2Distance between the other alkyne carbon and an aromatic carbon.> 3.0 Å
Imaginary FrequencyA single negative frequency in the vibrational analysis, confirming a true saddle point (transition state).-200 to -500 cm⁻¹

Note: These values are illustrative and would require specific DFT calculations for this compound.

Energetic Profiles of Proposed Reaction Pathways

Once transition states are located, computational chemistry can map out the complete energetic profile of a proposed reaction pathway. youtube.com This profile, often visualized as a reaction coordinate diagram, plots the change in potential energy as reactants are converted into products, passing through transition states and any intermediates. youtube.comnailib.com

For a reaction such as the cyclization of this compound, the energetic profile would reveal several key features:

Activation Energy (ΔG‡): The energy difference between the reactants and the highest energy transition state. This value is critical as it determines the reaction rate. youtube.com A lower activation energy implies a faster reaction.

Intermediates: The profile would show any energy wells corresponding to stable or transient intermediates that may form during a stepwise reaction. researchgate.netresearchgate.net

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantThis compound0.0
Transition State 1Highest energy point on the reaction path.+25.0
IntermediateA transient species formed after the first step.+5.0
Transition State 2Energy barrier for the conversion of the intermediate.+15.0
ProductThe final cyclized molecule.-10.0

Note: These values are for illustrative purposes to demonstrate a typical reaction energy profile.

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. wisc.edu The most common method involves optimizing the molecule's geometry using a suitable level of theory (e.g., DFT with a functional like B3LYP) and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the isotropic shielding values. nih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, predictions would account for the electronic effects of the ethynyl and octenyl substituents on the benzene ring. stenutz.euacs.org The electron-withdrawing nature of the sp-hybridized ethynyl group and the electron-donating character of the alkyl-substituted alkene group would cause distinct shielding and deshielding effects on the aromatic protons and carbons. quora.comwikipedia.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Alkyne C-H3.1 - 3.4-
Alkyne C-C-80 - 85
Alkyne C-Ar-90 - 95
Aromatic C-H7.2 - 7.6125 - 135
Olefinic C-H5.5 - 5.9120 - 130
Alkyl C-H0.9 - 2.214 - 40

Note: These are estimated chemical shift ranges. Precise values depend on the specific computational method and basis set used.

Vibrational Frequency Calculations

Vibrational frequency calculations serve a dual purpose: they confirm that an optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency), and they predict the molecule's infrared (IR) spectrum. openmopac.net By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies of the normal modes of vibration. openmopac.net

For this compound, these calculations would highlight characteristic vibrational frequencies for its key functional groups. These predicted frequencies can be correlated with experimental IR spectra to confirm the molecule's structure. Key expected vibrations include the sharp, weak C≡C stretch, the strong ≡C-H stretch, the C=C stretch of the octenyl group, and various C-H stretches and bends associated with the aromatic ring and alkyl chain. libretexts.org

Table 4: Predicted Key Vibrational Frequencies (Illustrative)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
C-H StretchAlkyne (≡C-H)~3300Strong, Sharp
C≡C StretchAlkyne (-C≡C-)~2100Weak to Medium
C-H StretchAromatic (=C-H)3000 - 3100Medium
C=C StretchAlkene (-C=C-)~1650Medium
C-H StretchAlkane (-C-H)2850 - 2960Strong

Note: Calculated frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to better match experimental values, accounting for anharmonicity and method limitations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.